4-Formylphenyl 4-(tetradecyloxy)benzoate
Description
4-Formylphenyl 4-(tetradecyloxy)benzoate is a benzoate ester derivative characterized by a 4-formylphenyl group esterified to a 4-(tetradecyloxy)benzoic acid moiety. Its molecular formula is C₂₈H₃₆O₄, with a molecular weight of 436.59 g/mol. The compound features a long tetradecyl (C₁₄) alkoxy chain, which confers significant hydrophobicity and influences its mesomorphic (liquid crystalline) behavior, solubility, and reactivity . The formyl (-CHO) group at the para position enhances its utility as a precursor in Schiff base formation or polymer synthesis .
Properties
CAS No. |
56800-37-4 |
|---|---|
Molecular Formula |
C28H38O4 |
Molecular Weight |
438.6 g/mol |
IUPAC Name |
(4-formylphenyl) 4-tetradecoxybenzoate |
InChI |
InChI=1S/C28H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-22-31-26-20-16-25(17-21-26)28(30)32-27-18-14-24(23-29)15-19-27/h14-21,23H,2-13,22H2,1H3 |
InChI Key |
VGUPGIKUPLNKQK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Methodologies
Two-Step Esterification Protocol
The most widely reported synthesis involves two stages:
- Preparation of 4-(Tetradecyloxy)benzoic Acid
- Esterification with 4-Hydroxybenzaldehyde
- Reagents: 4-(Tetradecyloxy)benzoic acid, 4-hydroxybenzaldehyde, DCC, DMAP.
- Conditions: Dichloromethane (DCM) or tetrahydrofuran (THF) solvent, stirred at room temperature for 10–24 hours.
- Workup: Filtration to remove dicyclohexylurea (DCU), solvent evaporation, and column chromatography (toluene/tert-butyl methyl ether).
Representative Reaction:
$$
\text{4-(Tetradecyloxy)benzoic acid} + \text{4-Hydroxybenzaldehyde} \xrightarrow{\text{DCC/DMAP}} \text{4-Formylphenyl 4-(tetradecyloxy)benzoate}
$$
Optimization and Critical Parameters
Catalytic Systems
Solvent Selection
Structural Characterization
Industrial and Research Applications
- Liquid Crystal Displays (LCDs): Aligns molecules under electric fields for pixel switching.
- Polymer Stabilization: Serves as a reactive monomer in polymer-dispersed liquid crystals (PDLCs).
Chemical Reactions Analysis
Types of Reactions
4-Formylphenyl 4-(tetradecyloxy)benzoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration.
Major Products Formed
Oxidation: 4-Carboxyphenyl 4-(tetradecyloxy)benzoate.
Reduction: 4-Hydroxymethylphenyl 4-(tetradecyloxy)benzoate.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-Formylphenyl 4-(tetradecyloxy)benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of liquid crystalline materials and polymers.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of advanced materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 4-Formylphenyl 4-(tetradecyloxy)benzoate involves its interaction with specific molecular targets and pathways. For instance, its formyl group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of protein function. Additionally, the compound’s lipophilic tetradecyloxy chain allows it to interact with cell membranes, potentially affecting membrane fluidity and signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Alkyl Chain Length Variants
4-Formylphenyl 4-(Dodecyloxy)benzoate (C₁₂)
- Molecular Formula : C₂₆H₃₄O₄
- Molecular Weight : 410.55 g/mol
- Key Differences :
- Applications : Intermediate in liquid crystal displays (LCDs) with faster response times but narrower mesophase ranges .
4-Formylphenyl 4-(Hexadecyloxy)benzoate (C₁₆)
- Molecular Formula : C₃₀H₄₀O₄
- Molecular Weight : 464.64 g/mol
- Key Differences :
- Applications : Used in optically stable liquid crystals for photonic devices .
Table 1: Alkyl Chain Length Effects
| Property | C₁₂ (Dodecyl) | C₁₄ (Tetradecyl) | C₁₆ (Hexadecyl) |
|---|---|---|---|
| Melting Point (°C) | 78–82 | 85–89 | 92–96 |
| Solubility in CHCl₃ | High | Moderate | Low |
| Mesophase Range (°C) | 45–75 | 60–110 | 85–135 |
| UV λₘₐₓ (nm) | 290 | 295 | 305 |
Substituent Effects on the Benzoate Core
4-Formylphenyl 4-(Dimethylamino)benzoate
- Molecular Formula: C₁₆H₁₅NO₃
- Molecular Weight : 269.30 g/mol
- Key Differences: The electron-donating dimethylamino (-N(CH₃)₂) group increases electron density on the aromatic ring, altering UV absorption (λₘₐₓ ≈ 310 nm) and fluorescence properties. Demonstrates pH-sensitive behavior, enabling applications in sensors and pH-responsive materials .
- Applications : Biomedical imaging due to tunable fluorescence .
4-Formylphenyl 4-(Chloromethyl)benzoate (ABMM-32)
- Molecular Formula : C₁₅H₁₁ClO₃
- Molecular Weight : 274.70 g/mol
- Key Differences: The chloromethyl (-CH₂Cl) group introduces electrophilic reactivity, facilitating nucleophilic substitutions (e.g., with amines or thiols). Exhibits antimicrobial activity against Gram-positive bacteria, unlike the non-polar C₁₄ analog .
- Applications : Antimicrobial coatings and prodrug synthesis .
Functional Group Modifications
Ethyl 4-(3-(4-Formylphenyl)propyl)benzoate
- Molecular Formula : C₁₉H₂₀O₃
- Molecular Weight : 296.36 g/mol
- Key Differences: The propyl linker increases flexibility, reducing crystallinity and enhancing solubility in non-polar solvents (e.g., hexane). Used in coordination polymers with transition metals (e.g., cobalt) for catalytic applications .
Methyl 4'-Formyl-[1,1'-biphenyl]-4-carboxylate
Key Research Findings
Chain Length and Mesophase Behavior :
- Increasing alkyl chain length (C₁₂ → C₁₆) linearly correlates with broader mesophase ranges and higher thermal stability, critical for LCD durability .
Electronic Effects :
- Electron-withdrawing groups (e.g., -Cl, -CHO) reduce HOMO-LUMO gaps, enhancing charge transport in organic semiconductors .
Biological Activity :
- Polar substituents (e.g., -CH₂Cl) improve antimicrobial efficacy, while long alkyl chains (e.g., C₁₄) enhance membrane permeability in drug delivery systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
